molecular formula C13H9NS B1227476 9-Acridanthione CAS No. 6540-78-9

9-Acridanthione

Cat. No. B1227476
CAS RN: 6540-78-9
M. Wt: 211.28 g/mol
InChI Key: FLCWLOFMVFESNI-UHFFFAOYSA-N
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Description

9-Acridanthione is a compound that has been mentioned in the context of thermally activated delayed fluorescence materials . It’s used in the design of a novel compound, 3,6-di (10 H -phenoxazin-10-yl)-10-phenylacridin-9 (10 H )-one (3,6-DPXZ-AD), which has high luminescence efficiency .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 9-Acridanthione, there are related compounds such as pyronin-9-thione that have been synthesized from pyronin with a high yield up to 90% . The reaction mechanism involved the trisulfur radical anion (S3˙−) playing a key role in the formation of the C-S bond .

Scientific Research Applications

Photosensitization in Cancer Treatment

Acridines, including derivatives like 9-phenylacridine, have been investigated for their role as photosensitizers in cancer treatment. A study on 9-phenylacridine (ACPH) found that it exhibits antitumor activity and can sensitize DNA damage induced by UVA both in vitro and in cells, potentially serving as a promising candidate in photodynamic therapy (Hansda, Ghosh, & Ghosh, 2020).

Analytical Chemistry Applications

9-(2-Hydroxyethyl)acridone has been utilized for developing a method for determining amino compounds in wastewater. This derivative of acridone reacts with a coupling agent to form an amide intermediate, which reacts with amino compounds to give fluorescent derivatives. This method, combined with high-performance liquid chromatography, allows for sensitive detection of amines (You et al., 2002).

Glutathione Analysis in Biomatrix Samples

9-(Bromomethyl)acridine, another acridine derivative, has been used as a derivatization reagent in the analysis of glutathione (GSH) levels in biomatrix samples. This method, which combines microwave-assisted derivatization and coacervative extraction, offers increased sensitivity and eco-friendliness (Chen et al., 2019).

Antitumor Activities of Acridine Derivatives

Research on 2-methyl-9-substituted acridines has revealed their potential as antitumor DNA-intercalating agents. These compounds, including amascrine and nitracrine, have shown promising results against lung carcinoma and breast cancer cell lines (Kumar et al., 2017).

Fluorescent Sensing and Speciation Studies

9-Acridone-4-carboxylic acid has been established as an efficient Cr(III) fluorescent sensor. Its ability to bind with Cr(III) has led to the development of a sensitive spectrofluorometric method for trace level detection and estimation of chromium (Karak et al., 2011).

Antioxidant and Lysosomotropic Properties

9-Amino-acridine-propranolol (9-AAP), a fluorescent analogue of propranolol, has shown significant antioxidant and lysosomotropic properties. It is more potent than propranolol in inhibiting lipid peroxidation and protecting against free radical-mediated endothelial cell injury (Dickens et al., 2002).

Inhibiting Ribosome Biogenesis

9-Aminoacridine (9AA) has been studied for its effects on pre-rRNA metabolism in cultured mammalian cells. It inhibits both transcription of ribosomal RNA precursors and processing of pre-rRNAs, thereby disrupting ribosome biogenesis. This finding broadens the understanding of the pharmacological effects of aminoacridines (Anikin & Pestov, 2022).

properties

IUPAC Name

10H-acridine-9-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCWLOFMVFESNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215714
Record name Thioacridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Acridanthione

CAS RN

6540-78-9
Record name Thioacridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006540789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Acridanthione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thioacridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOACRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCJ587J6UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EF Elslager, NF Haley, JR McLean… - Journal of Medicinal …, 1971 - ACS Publications
… bis(dimethylamino)-9-acridanthione (II),7 and the mixt was heated under reflux for 1 hr. A soln of 5.1 g (0.032 mole) of 3-dimethylaminopropyl chloride in 100 ml of EtOH was …
Number of citations: 11 pubs.acs.org
M Bragagni, F Carta, SM Osman… - Journal of Enzyme …, 2017 - Taylor & Francis
… Sodium (0.38 g, 1.3 eq) was dissolved at rt in anhydrous ethanol (20 ml) under a nitrogen atmosphere, followed by the addition of 3,6-bis(dimethylamino)-9-acridanthione 1 (2 g, 1.0 eq). …
Number of citations: 15 www.tandfonline.com
M Przybylski, RL Cysyk, D Shoemaker… - Biomedical Mass …, 1981 - Wiley Online Library
Conjugation and cleavage products in the thiolytic metabolism of the anticancer drug 4′ ‐(9‐acridinyl amino)methanesulfon‐m‐anisidide were identified primarily by high‐pressure …
Number of citations: 23 onlinelibrary.wiley.com
F Mccapra - Chemistry of Heterocyclic Compounds: Acridines, 1973 - Wiley Online Library
… The reduction of 9-acridanthione by copper is less effective (60% yield).8 …
Number of citations: 1 onlinelibrary.wiley.com
JMF Gagan - The Chemistry of Heterocyclic Compounds …, 2009 - books.google.com
… A route via the oxidative hydrolysis of 9-acridanthione, which is produced in excellent yield from acridine and sulfur at 190, is, however, highly successful with acid ferricyanide, or better, …
Number of citations: 5 books.google.com
RM Acheson - Chemistry of Heterocyclic Compounds: Acridines, 1973 - Wiley Online Library
… These results can be attributed to the steric effects of the peri substituents that reduce intermolecular interaction in the crystal 1atti~el~ The ir spectrum of 9-acridanthione (Fig. 12) has a …
Number of citations: 3 onlinelibrary.wiley.com
RA Cherkasov, GA Kutyrev, AN Pudovik - Tetrahedron, 1985 - Elsevier
… For instance, 9-acridanone is converted into 9-acridanthione (83) within 1 hr at 80” in benzene and dimethoxyethane to the extent of 72 and 70x, respectively ; in toluene within 0.5 hr at …
Number of citations: 298 www.sciencedirect.com
JR Jiang, ZF Chen, XL Liao, QY Liu, JM Zhou… - Journal of Hazardous …, 2023 - Elsevier
Tire wear particles (TWPs) are increasingly being found in the aquatic environment. However, there is limited information available on the environmental consequences of TWP …
Number of citations: 1 www.sciencedirect.com
A Schönberg, A Schönberg - 1968 - Springer
Of the many photochemical reactions of organic sulfur compounds which have become known in the past years, only a limited number will be discussed in the following text. For a more …
Number of citations: 0 link.springer.com

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